molecular formula C6H4ClF3N2 B1379026 4-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227581-65-8

4-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1379026
CAS RN: 1227581-65-8
M. Wt: 196.56 g/mol
InChI Key: UNUCYMYJBXSLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a reagent used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the InChI code: 1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

4-Chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.56 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Anti-Tumor Activity

2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a derivative of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, is expected to show anti-tumor activity .

Phytotoxicity

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a metabolite of the fungicide fluopyram, is phytotoxic .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .

Mode of Action

4-Chloro-5-(trifluoromethyl)pyridin-2-amine interacts with its targets by inhibiting the activity of bacterial PPTases . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes, leading to changes in bacterial metabolism .

Biochemical Pathways

The inhibition of PPTases by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including fatty acid synthesis and polyketide synthesis . By inhibiting PPTases, this compound disrupts these pathways, thwarting bacterial growth .

Pharmacokinetics

It’s noted that an advanced analogue of this compound series, ml267, has been tested for its in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The result of the action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is the attenuation of bacterial growth . By inhibiting PPTases, this compound disrupts essential biochemical pathways in bacteria, leading to a decrease in bacterial viability . It also attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .

Safety and Hazards

The compound is harmful if swallowed. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are expected to have many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCYMYJBXSLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)pyridin-2-amine

CAS RN

1227581-65-8
Record name 4-chloro-5-(trifluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
4-Chloro-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.